RI-2

Description

Properties

IUPAC Name |

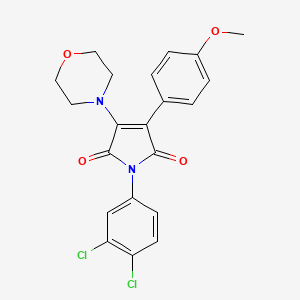

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJNNOSVCHYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RI-2 RAD51 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RI-2 is a small molecule, reversible inhibitor of the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway. By disrupting RAD51 function, this compound effectively abrogates HR-mediated repair of DNA double-strand breaks (DSBs). This inhibitory action sensitizes cancer cells, which often overexpress RAD51, to DNA damaging agents. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an analog of the irreversible RAD51 inhibitor, RI-1. However, this compound was developed to lack the Michael acceptor reactivity present in RI-1, resulting in a reversible binding mechanism.[1] This enhances its potential as a therapeutic agent by reducing the likelihood of off-target effects and improving compound stability.[1]

The primary mechanism of action of this compound is the inhibition of RAD51 nucleoprotein filament formation on single-stranded DNA (ssDNA).[1][2] This filament is essential for the subsequent steps of homologous recombination, including the search for a homologous template and strand invasion.[1] this compound appears to bind to the same site on the RAD51 protein as RI-1, which is located at an interface between RAD51 protomers.[1][2] By occupying this site, this compound disrupts the protomer-protomer interactions necessary for the stable oligomerization of RAD51 into the helical filament structure.[2]

The inhibition of RAD51 leads to a downstream impairment of HR-mediated DNA repair.[1] Consequently, cells treated with this compound become more reliant on alternative, often error-prone, DNA repair pathways like non-homologous end joining (NHEJ). This disruption of a key DNA repair pathway underlies the ability of this compound to sensitize cancer cells to DNA cross-linking agents such as mitomycin C (MMC).[1]

Quantitative Data

The inhibitory activity of this compound on RAD51 has been quantified in biochemical assays. The key reported value is its half-maximal inhibitory concentration (IC50) for the disruption of RAD51 binding to ssDNA.

| Parameter | Value | Assay | Reference |

| IC50 | 44.17 µM | Fluorescence Polarization-based DNA Binding Assay | [1][3][4][5] |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the homologous recombination pathway and the specific point at which this compound exerts its inhibitory effect.

Caption: this compound inhibits the assembly of the RAD51 nucleoprotein filament.

Experimental Protocols

Fluorescence Polarization-Based RAD51-ssDNA Binding Assay

This biochemical assay is used to quantify the ability of a compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA.

Methodology:

-

Protein Preparation: Purified human RAD51 protein is prepared as previously described.[1]

-

Reaction Setup:

-

Incubation:

-

Human RAD51 protein is incubated with a 45-mer oligo-dT ssDNA substrate that is 5' end-labeled with an Alexa 488 fluorescent tag. The nucleotide concentration of the substrate is 100 nM.[1]

-

Varying concentrations of this compound or a vehicle control (DMSO) are added to the reactions.

-

-

Measurement:

-

Data Analysis:

-

The FP values are plotted against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the RAD51-ssDNA binding assay.

Cell-Based Mitomycin C (MMC) Sensitization Assay

This cell-based assay evaluates the ability of this compound to sensitize human cells to the DNA cross-linking agent mitomycin C.

Methodology:

-

Cell Plating:

-

HEK293 cells are plated in 96-well tissue culture plates at a density of 300 cells per well.[3]

-

-

Initial Treatment:

-

Cells are incubated in the presence or absence of 50 nM mitomycin C (MMC) for 24 hours at 37°C and 5% CO₂.[3]

-

-

This compound Treatment:

-

Recovery and Growth:

-

The media containing this compound is removed, and fresh media is added.

-

The cells are allowed to grow until they reach 50-70% confluency.[3]

-

-

Viability Measurement:

-

Data Analysis:

-

The survival of cells treated with both MMC and this compound is compared to the survival of cells treated with MMC alone or this compound alone.

-

Significant sensitization is determined if the combination treatment results in significantly greater toxicity than either treatment alone.[3]

-

Caption: Workflow for the cell-based MMC sensitization assay.

Conclusion

This compound is a promising reversible inhibitor of RAD51 that effectively disrupts the homologous recombination pathway. Its mechanism of action, centered on the prevention of RAD51 nucleoprotein filament formation, provides a clear rationale for its use in sensitizing cancer cells to DNA damaging therapies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other next-generation RAD51 inhibitors.

References

- 1. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

Context 1: RI-1, an Inhibitor of RAD51

An in-depth analysis of scientific literature reveals that the term "RI-2 compound" is ambiguous and does not correspond to a single, well-characterized chemical entity. The nomenclature "RI" and "R2" appears in several distinct contexts within biomedical research. This guide will elucidate these different meanings to provide clarity for researchers, scientists, and drug development professionals.

A well-documented compound is RI-1 , which functions as a chemical inhibitor of the RAD51 protein. RAD51 is a key enzyme in the homologous recombination pathway, a critical process for repairing DNA double-strand breaks.

Function and Mechanism of Action: RI-1 directly targets and inhibits the activity of human RAD51.[1] The proposed mechanism involves the formation of a covalent bond between RI-1 and the cysteine-319 residue of the RAD51 protein.[1] This interaction disrupts the assembly of RAD51 into functional oligomers, which is a prerequisite for its role in DNA repair.[1] By compromising this repair pathway, RI-1 can sensitize cancer cells to DNA-damaging agents.

Experimental Protocols:

-

Fluorescence Polarization Assay for DNA Binding: To assess the inhibitory effect of RI-1 on RAD51's ability to bind to single-stranded DNA (ssDNA), a fluorescence polarization assay can be employed. In this assay, purified human RAD51 protein is pre-incubated with varying concentrations of RI-1. Subsequently, a fluorescently-tagged ssDNA oligonucleotide is introduced, and the change in fluorescence polarization is measured. A decrease in polarization indicates inhibition of RAD51-ssDNA binding.[1]

-

D-loop Assay for Joint Molecule Formation: The ability of RAD51 to form a joint molecule, known as a D-loop, is a critical step in homologous recombination. This can be assayed in vitro by incubating RAD51 with a supercoiled plasmid DNA and a radiolabeled ssDNA oligonucleotide in the presence or absence of RI-1. The formation of D-loops can be visualized and quantified by agarose gel electrophoresis and phosphorimaging.[1]

-

Mass Spectrometry for Target Engagement: To confirm the direct binding of RI-1 to RAD51, mass spectrometry can be utilized. Purified RAD51 is incubated with RI-1, followed by trypsin digestion. The resulting peptide fragments are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any mass shifts corresponding to the adduction of RI-1 to specific amino acid residues.[1]

Signaling Pathway and Workflow:

Context 2: R2 Subunit of Ribonucleotide Reductase (RNR)

In cancer biology, "R2" frequently refers to a critical subunit of the enzyme Ribonucleotide Reductase (RNR). RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.

Function and Significance: The mammalian RNR enzyme is composed of two subunits: R1 and R2. The R2 subunit houses a di-iron center and a tyrosyl free radical, which are essential for the enzyme's catalytic activity. Due to its crucial role in DNA replication and repair, RNR is a well-established target for anticancer drugs. Inhibitors of RNR, such as hydroxyurea, often target the R2 subunit to disrupt its function.[2] It is important to note that while compounds inhibit the R2 subunit, they are not themselves referred to as "this compound."

Experimental Protocols:

-

Thermal Shift Assay (TSA): TSA can be used to assess the direct binding of potential inhibitors to the R1 and R2 subunits of RNR. This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the R2 protein in the presence of a test compound suggests direct interaction.[2]

-

In Vitro RNR Activity Assay: The inhibitory activity of compounds against human RNR can be determined using an in vitro enzyme assay. Recombinant human RNR is incubated with its substrates (ribonucleotides) and cofactors in the presence of varying concentrations of the inhibitor. The production of deoxyribonucleotides is then quantified, typically by HPLC, to determine the IC50 value of the compound.[2]

Context 3: Regulatory Subunit I (RI) of Protein Kinase A (PKA)

In cell signaling, "RI" refers to the Regulatory Subunit I of Protein Kinase A (PKA). PKA is a serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating target proteins in response to cyclic AMP (cAMP).

Function: The inactive PKA holoenzyme is a tetramer consisting of two catalytic subunits and a dimer of two regulatory subunits. There are two major types of regulatory subunits, RI and RII, which define PKA type I and type II, respectively.[3] When intracellular cAMP levels rise, cAMP binds to the regulatory subunits, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] The RI subunits are proteins and not small molecule compounds.

Summary of Quantitative Data

Due to the lack of a defined "this compound compound," a table of quantitative data cannot be generated. However, for context, the inhibitory concentrations of some RNR inhibitors have been reported:

| Compound Class | Target | Reported IC50 Range |

| Bioactive RNR Inhibitors | Human RNR | 40 nM to 4.7 µM[2] |

Conclusion

The term "this compound compound" is not associated with a specific, publicly documented molecule. The scientific literature contains references to RI-1 (a RAD51 inhibitor), the R2 subunit of RNR (a drug target), and the RI subunit of PKA (a regulatory protein). Professionals in drug development and research should ensure precise nomenclature to avoid ambiguity. When encountering the term "this compound," it is crucial to consider the context and seek clarification to determine if it is a misnomer for one of the entities described above.

References

Navigating the Landscape of RI-2 Inhibitor Discovery and Development: A Technical Guide

An In-depth Examination of Ryanodine Receptor 2 (RyR2) and Ribonucleotide Reductase R2 (RNR R2) Inhibitors for Researchers and Drug Development Professionals.

The pursuit of selective and potent inhibitors for critical biological targets is a cornerstone of modern drug discovery. This technical guide delves into the discovery and development of inhibitors for two distinct molecular targets that can be abbreviated as "RI-2": Ryanodine Receptor 2 (RyR2) and Ribonucleotide Reductase R2 (RNR R2). Given the potential for ambiguity in the term "this compound," this document provides a comprehensive overview of both targets, equipping researchers, scientists, and drug development professionals with the necessary information to navigate these complex fields.

Part 1: Ryanodine Receptor 2 (RyR2) Inhibitor Discovery and Development

The Ryanodine Receptor 2 (RyR2) is a large calcium release channel located on the sarcoplasmic reticulum of cardiac muscle cells.[1][2] Its primary function is to mediate the release of calcium ions from the sarcoplasmic reticulum into the cytosol, a critical step in initiating muscle contraction.[1][2][3] Overactivation of RyR2 is associated with arrhythmogenic cardiac diseases, making it a key therapeutic target.[1][3]

RyR2 Signaling Pathway in Cardiac Muscle Contraction

The signaling cascade leading to RyR2 activation and subsequent muscle contraction is a tightly regulated process known as excitation-contraction coupling.

Experimental Protocols for RyR2 Inhibitor Screening

Several high-throughput screening (HTS) assays have been developed to identify novel RyR2 inhibitors.[4] These assays are crucial for screening large chemical libraries to find hit compounds.

1. ER Ca2+-Based High-Throughput Screening Assay

This cell-based assay monitors changes in endoplasmic reticulum (ER) Ca2+ concentration as an indicator of RyR2 activity.[5][6][7] Inhibition of RyR2 leads to an increase in ER Ca2+ levels.[6][7]

-

Cell Line: HEK293 cells stably expressing human RyR2 and an ER-targeted Ca2+ indicator protein (e.g., R-CEPIA1er).[5][6]

-

Assay Principle: RyR2 inhibitors will block the spontaneous Ca2+ leak from the ER, leading to an increase in the fluorescence of the ER Ca2+ indicator.[6][7]

-

Protocol:

-

Seed RyR2-expressing HEK293 cells in 96-well or 384-well plates.

-

Incubate cells with test compounds from a chemical library at a desired concentration (e.g., 10 µM).

-

Measure the fluorescence of the ER Ca2+ indicator using a plate reader.

-

Identify "hit" compounds that cause a significant increase in fluorescence compared to a DMSO control.

-

-

Confirmation: Hits are often confirmed by examining their effects on spontaneous Ca2+ oscillations in these cells.[5][6]

2. FRET-Based High-Throughput Screening Assay

This in vitro assay utilizes Förster Resonance Energy Transfer (FRET) to detect conformational changes in RyR2 upon binding of regulatory proteins, which can be modulated by small molecule inhibitors.[8][9]

-

Reagents: Isolated cardiac sarcoplasmic reticulum (SR) membranes, fluorescently labeled calmodulin (CaM) and a biosensor peptide (DPc10).[8][9]

-

Assay Principle: The binding of CaM and DPc10 to RyR2 results in a FRET signal. Inhibitors that alter the conformation of RyR2 will change the binding of these probes, leading to a change in the FRET signal.[8]

-

Protocol:

-

Immobilize SR membranes in a multi-well plate.

-

Add fluorescently labeled CaM and DPc10.

-

Add test compounds.

-

Measure the FRET signal using a fluorescence plate reader.

-

Identify compounds that cause a significant change in FRET efficiency.

-

3. [3H]Ryanodine Binding Assay

This is a classic functional assay to assess the activity of RyR channels.[5][8] The binding of [3H]ryanodine is proportional to the open probability of the channel.

-

Reagents: Isolated SR vesicles, [3H]ryanodine, and buffer solutions with varying Ca2+ concentrations.

-

Protocol:

-

Incubate SR vesicles with [3H]ryanodine in the presence and absence of test compounds.

-

Vary the Ca2+ concentration to assess the compound's effect under different channel activation states.

-

Separate the bound and free [3H]ryanodine by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

A decrease in [3H]ryanodine binding indicates channel inhibition.[5]

-

Quantitative Data on RyR2 Inhibitors

The following table summarizes the inhibitory potency of selected RyR2 inhibitors identified through screening and subsequent optimization.

| Compound | Target | Assay Type | Potency (EC50/IC50) | Reference |

| Compound 1 | RyR2 (WT) | Cell-based Ca2+ release | EC50 = 20.7 µM | [3] |

| Compound 6 | RyR2 (WT) | Cell-based Ca2+ release | More potent than Compound 1 | [3] |

| Compound 7 | RyR2 (WT) | Cell-based Ca2+ release | Weaker than Compound 6 | [3] |

| Flecainide | RyR2 | [3H]ryanodine binding | - | [4] |

| Tetracaine | RyR2 | - | - | [4] |

| ent-1 (Verticilide derivative) | RyR2 | - | IC50 = 0.1 µM | [4] |

| Chloroxine | RyR1 | FRET-based HTS | - | [4] |

| Myricetin | RyR1 | FRET-based HTS | - | [4] |

Structure-Activity Relationship (SAR) and Preclinical Development

The development of potent and selective RyR2 inhibitors often involves extensive SAR studies. For instance, the modification of a hit compound, compound 1 , which contains a cyclobutanecarboxylic ester, led to the identification of compound 6 with a cyclopropyl ring, showing greater potency.[3] This suggests that the size and conformation of the cycloalkane moiety are important for activity. Detailed SAR studies have revealed that many substructures of the initial hit compound are strictly recognized by RyR2.[3]

Preclinical development of RyR2 inhibitors has shown promise in animal models of cardiac arrhythmias. For example, compound 6 was found to inhibit Ca2+ release in cells expressing RyR2 mutants associated with catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][3] Another compound, S107, has been shown to decrease SR Ca2+ leak and prevent arrhythmias in a mouse model of CPVT.[10] These findings support the potential of RyR2 inhibitors as a new class of antiarrhythmic drugs.[5]

Part 2: Ribonucleotide Reductase R2 (RNR R2) Inhibitor Discovery and Development

Ribonucleotide Reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[11][12] The mammalian RNR enzyme is a heterodimer composed of two subunits, R1 and R2.[11][12] The R2 subunit contains a non-heme iron center and a tyrosyl free radical, which are essential for the enzyme's catalytic activity.[11][12] RNR is a well-established target for anticancer and antiviral drug development.[11]

RNR R2 Signaling and Role in DNA Synthesis

RNR activity is tightly regulated and linked to the cell cycle, with its expression and activity peaking during the S phase to provide the necessary dNTPs for DNA replication.

Experimental Protocols for RNR R2 Inhibitor Screening

A variety of biochemical and cell-based assays are employed to identify and characterize RNR R2 inhibitors.

1. In Vitro RNR Activity Assay ([3H]CDP Reduction Assay)

This is a direct enzymatic assay that measures the conversion of a radiolabeled ribonucleotide substrate to a deoxyribonucleotide product.[13]

-

Reagents: Purified recombinant human RNR R1 and R2 subunits, [3H]-labeled cytidine diphosphate ([3H]CDP), and other necessary cofactors (e.g., ATP, DTT).

-

Assay Principle: The activity of the RNR enzyme is quantified by measuring the amount of radiolabeled deoxycytidine diphosphate ([3H]dCDP) produced.

-

Protocol:

-

Incubate the RNR R1 and R2 subunits with the test compound.

-

Initiate the reaction by adding [3H]CDP and cofactors.

-

After a set incubation time, stop the reaction.

-

Separate the product ([3H]dCDP) from the substrate ([3H]CDP) using chromatography (e.g., HPLC).

-

Quantify the radioactivity of the product fraction.

-

Calculate the percent inhibition and determine the IC50 value.[14]

-

2. Cell-Based Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of RNR inhibitors on cancer cell lines.

-

Cell Lines: A panel of cancer cell lines (e.g., NCI-60 panel).[13]

-

Assay Principle: RNR inhibitors will deplete the dNTP pool, leading to cell cycle arrest and inhibition of cell proliferation.

-

Protocol:

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound.

-

After a defined period (e.g., 72 hours), assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

3. dNTP Pool Measurement

This assay directly measures the intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs) to confirm the mechanism of action of RNR inhibitors.[13]

-

Methodology: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Protocol:

-

Treat cells with the RNR inhibitor.

-

Extract the intracellular nucleotides.

-

Separate and quantify the dNTPs using HPLC or LC-MS.

-

A significant decrease in dNTP levels confirms RNR inhibition.[13]

-

Quantitative Data on RNR R2 Inhibitors

The following table provides a summary of the inhibitory activities of several RNR inhibitors.

| Compound | Class | Assay Type | Potency (IC50) | Reference |

| Hydroxyurea | Hydroxamic acid | In vitro RNR activity | 64 µM | [14] |

| Triapine (3-AP) | Thiosemicarbazone | In vitro RNR activity | Potent | [11][12] |

| Gemcitabine | Nucleoside analog | - | - | [15] |

| Clofarabine | Nucleoside analog | - | - | [15] |

| COH29 | Thiazole derivative | In vitro RNR activity | Potent | [13] |

| NSC73735 | - | In vitro RNR activity | 40 nM - 4.7 µM | [14] |

Structure-Activity Relationship (SAR) and Preclinical Development

The SAR of RNR inhibitors has been extensively studied, particularly for the thiosemicarbazone class of compounds, which includes Triapine.[11][12] Key structural features for activity include a pyridine or other heterocyclic ring that can coordinate with the iron center in the R2 subunit, along with the imine, oxo, and thio atoms of the thiosemicarbazone pharmacophore.[11][12] The flexibility and polar properties of this region are crucial for metal ion coordination.[11]

The preclinical development of novel RNR inhibitors aims to improve potency, selectivity, and pharmacokinetic properties over existing drugs like hydroxyurea.[16] For example, the novel inhibitor COH29 was developed through lead optimization and has shown to be a potent inhibitor of both recombinant and cellular RNR.[13] It has demonstrated efficacy in mouse xenograft models of human cancer and was able to overcome resistance to other RNR inhibitors like hydroxyurea and gemcitabine.[13] These advancements highlight the ongoing efforts to develop more effective RNR-targeted therapies for cancer.

References

- 1. Discovery and Structure-Activity Relationship of a Ryanodine Receptor 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Activity Relationship of a Ryanodine Receptor 2 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 3. Discovery and Structure–Activity Relationship of a Ryanodine Receptor 2 Inhibitor [jstage.jst.go.jp]

- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-di-O-phosphono-alpha-D-ribofuranose (RI-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-di-O-phosphono-alpha-D-ribofuranose, a significant metabolite involved in central carbon metabolism. Herein, we detail its chemical structure, physicochemical properties, biological role, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in studies of the pentose phosphate pathway, nucleotide metabolism, and related enzymatic processes.

Chemical Structure and Identifiers

1,5-di-O-phosphono-alpha-D-ribofuranose, also known by its PDB ligand code RI2, is a phosphorylated derivative of ribose. Its structure is characterized by a furanose ring with phosphate groups attached to the anomeric carbon (C1) and the primary alcohol at C5.

-

IUPAC Name: [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate[1]

-

Synonyms: alpha-D-ribose 1,5-bisphosphate, Ribose 1,5-bisphosphate[1][2]

-

Molecular Formula: C₅H₁₂O₁₁P₂[1]

-

InChI Key: AAAFZMYJJHWUPN-TXICZTDVSA-N[1]

-

SMILES: C([C@@H]1--INVALID-LINK--OP(=O)(O)O)O">C@HO)OP(=O)(O)O[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data are computed, and experimental validation is recommended.

| Property | Value | Source |

| Molecular Weight | 310.09 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | -4.7 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 11 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

| Exact Mass (Computed) | 309.98548519 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 205 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 18 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity (Computed) | 372 | PubChem[1] |

Biological Role and Signaling Pathways

1,5-di-O-phosphono-alpha-D-ribofuranose is a metabolite found in organisms such as Escherichia coli.[1] It plays a significant role in cellular metabolism, particularly as a potent activator of brain phosphofructokinase, a key regulatory enzyme in glycolysis.[2] Its synthesis is linked to the pentose phosphate pathway, a crucial source of precursors for nucleotide and amino acid biosynthesis.

The synthesis of this compound is catalyzed by glucose-1,6-bisphosphate synthase, which utilizes ribose-1-phosphate or ribose-5-phosphate as a phosphoryl acceptor.[2] The synthesis is inhibited by several physiologically relevant molecules, including fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, citrate, and inorganic phosphate, indicating a tightly regulated process integrated with the cell's metabolic state.[2]

Experimental Protocols

Enzymatic Synthesis of 1,5-di-O-phosphono-alpha-D-ribofuranose

This protocol is adapted from the enzymatic synthesis of ribose-1,5-bisphosphate as described by Guha and Rose (1986).[2]

Materials:

-

Glucose-1,6-bisphosphate synthase (partially purified from mouse brain)

-

Ribose-1-phosphate or Ribose-5-phosphate

-

3-Phosphoglyceryl phosphate (phosphoryl donor)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Reaction quenching solution (e.g., perchloric acid)

-

Neutralizing solution (e.g., potassium carbonate)

Procedure:

-

Prepare a reaction mixture containing the buffer, MgCl₂, and the phosphoryl acceptor (ribose-1-phosphate or ribose-5-phosphate) at the desired concentration.

-

Initiate the reaction by adding 3-phosphoglyceryl phosphate and the glucose-1,6-bisphosphate synthase enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Terminate the reaction by adding the quenching solution.

-

Neutralize the mixture and remove the precipitate by centrifugation.

-

The supernatant containing the synthesized 1,5-di-O-phosphono-alpha-D-ribofuranose can then be purified and analyzed.

Purification:

-

Purification can be achieved using anion-exchange chromatography, separating the highly negatively charged this compound from other reaction components.

Characterization:

-

The identity and purity of the synthesized product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Assay for Phosphofructokinase Activation

This protocol outlines a general method to assess the activation of phosphofructokinase by this compound, based on the findings of Guha and Rose (1986).[2]

Principle:

The activity of phosphofructokinase is measured by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH through the sequential action of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Purified phosphofructokinase

-

Fructose-6-phosphate (substrate)

-

ATP (co-substrate)

-

Coupling enzymes: aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂)

-

1,5-di-O-phosphono-alpha-D-ribofuranose (activator)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare an assay mixture in a cuvette containing the assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

-

Add varying concentrations of 1,5-di-O-phosphono-alpha-D-ribofuranose to different cuvettes. A control with no added this compound should be included.

-

Initiate the reaction by adding phosphofructokinase.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the this compound concentration to determine the activation profile.

Conclusion

1,5-di-O-phosphono-alpha-D-ribofuranose is a key metabolic intermediate with a significant regulatory role in glycolysis. This guide provides a foundational understanding of its chemical and biological properties, along with methodologies for its synthesis and functional analysis. Further research into its precise physiological concentrations, interactions with other metabolic pathways, and potential as a therapeutic target is warranted. The provided protocols serve as a starting point for more detailed experimental investigations.

References

RI-2 (CAS 1417162-36-7): A Technical Guide to a Reversible RAD51 Inhibitor for Homologous Recombination Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound RI-2 (CAS 1417162-36-7), a potent and reversible small molecule inhibitor of the RAD51 recombinase. This compound represents a significant tool for studying the mechanisms of DNA repair through homologous recombination (HR) and holds potential as a chemosensitizing agent in cancer therapy. This document details the compound's mechanism of action, summarizes its key quantitative data, provides detailed protocols for relevant experimental assays, and visualizes its role within the homologous recombination signaling pathway.

Introduction

This compound is a pyrrole-2,5-dione derivative that functions as a reversible inhibitor of human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] Unlike its predecessor, RI-1, which acts as an irreversible covalent inhibitor, this compound was developed to offer a reversible mode of action, reducing the likelihood of off-target effects and improving compound stability in biological systems.[1] By inhibiting RAD51, this compound disrupts the formation of the RAD51-ssDNA nucleoprotein filament, a critical step in the homology search and strand invasion phase of HR.[2] This disruption of a major DNA repair pathway makes cancer cells, which often overexpress RAD51, more susceptible to DNA damaging agents.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1417162-36-7 | [3] |

| Molecular Formula | C21H18Cl2N2O4 | [3] |

| Molecular Weight | 433.28 g/mol | [3] |

| Appearance | Solid, Yellow to orange | [3] |

| Solubility | DMSO: 130 mg/mL (300.04 mM) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 (RAD51 DNA Binding) | 44.17 µM | Fluorescence Polarization | - | [3] |

| Cell Sensitization | Significant sensitization at 150 µM | Cell Viability Assay (in presence of Mitomycin C) | HEK293 | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the function of RAD51. In the event of a DNA double-strand break, the cell activates the homologous recombination repair pathway. This process involves the resection of the DNA ends to create 3' single-stranded DNA (ssDNA) overhangs, which are initially coated by Replication Protein A (RPA). Subsequently, with the help of mediator proteins like BRCA2, RAD51 is loaded onto the ssDNA, displacing RPA and forming a nucleoprotein filament. This filament is essential for searching for a homologous DNA sequence on a sister chromatid to use as a template for repair. This compound disrupts the ability of RAD51 to bind to ssDNA and form this filament, thereby halting the HR process.

Figure 1: The homologous recombination pathway is initiated by a DNA double-strand break, leading to the formation of a RAD51-ssDNA filament that facilitates DNA repair. This compound inhibits the loading of RAD51 onto ssDNA, thereby blocking the repair process.

Experimental Protocols

Fluorescence Polarization-Based RAD51 DNA Binding Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA (ssDNA).

Materials:

-

Purified human RAD51 protein

-

Fluorescently-labeled ssDNA oligonucleotide (e.g., 30-mer poly(dT) with a 5' fluorescein label)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 10 mM MgCl2, 10% glycerol, 0.1 mg/mL BSA

-

This compound compound dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a reaction mixture containing the fluorescently-labeled ssDNA oligonucleotide at a final concentration of 10 nM in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

-

Add purified RAD51 protein to a final concentration of 200 nM to all wells except for the "no protein" control.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percent inhibition of RAD51 DNA binding for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Homologous Recombination Assay (DR-GFP Reporter Assay)

This assay assesses the ability of this compound to inhibit homologous recombination in living cells using a cell line containing a DR-GFP reporter construct.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter system

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent

-

This compound compound dissolved in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Flow cytometer

Procedure:

-

Seed the U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the I-SceI expression vector and a control plasmid (e.g., a red fluorescent protein vector for transfection efficiency normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-6 hours of transfection, replace the medium with fresh complete medium containing varying concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for flow cytometry analysis.

-

Analyze the cells using a flow cytometer to determine the percentage of GFP-positive cells (indicating successful HR repair) and normalize to the transfection efficiency (percentage of red fluorescent protein-positive cells).

-

Calculate the inhibition of homologous recombination for each this compound concentration relative to the DMSO control.

Figure 2: Workflow for the DR-GFP cell-based assay to measure the inhibition of homologous recombination by this compound.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the homologous recombination pathway. Its reversible inhibitory action on RAD51 provides a means to dissect the temporal requirements of HR in DNA repair and cell cycle progression. Furthermore, its ability to sensitize cancer cells to DNA damaging agents underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of DNA repair and exploring new avenues for cancer treatment.

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

RI-2: A Reversible Inhibitor of RAD51 for Homologous Recombination Abrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RI-2 is a small molecule inhibitor that targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2][3] Overexpression of RAD51 is a common feature in many cancer cells, contributing to resistance to DNA-damaging therapies.[1][2][3] this compound was developed as an analog of the parent compound RI-1, with the key advantage of being a reversible inhibitor, which enhances its stability and potential for preclinical development.[1][2][3] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of its role in the homologous recombination pathway.

Mechanism of Action

This compound functions as a reversible inhibitor of RAD51.[1][2][3] It is believed to bind to the same site on the RAD51 protein as its predecessor, RI-1, which targets the interface between RAD51 protomers.[1][2][3] By interfering with the interaction between RAD51 monomers, this compound effectively disrupts the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA). This filament is essential for the subsequent steps of homology search and strand invasion in the HR pathway.[1][2][3] Consequently, the inhibition of RAD51 by this compound leads to a specific disruption of homologous recombination repair in human cells.[1][2][3]

Quantitative Data

The inhibitory activity of this compound against RAD51 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Assay | Description | Metric | Value | Reference |

| RAD51-ssDNA Binding Inhibition | Fluorescence polarization-based assay measuring the inhibition of purified human RAD51 protein binding to a fluorescently labeled 45-mer oligo-dT substrate. | IC50 | 44.17 µM | --INVALID-LINK-- |

| Homologous Recombination (HR) Inhibition | Cell-based reporter assay in human cells (U2OS) with an integrated DR-GFP reporter cassette to quantify I-SceI-induced homologous recombination efficiency. | % Inhibition (at 60 µM) | ~50% | --INVALID-LINK-- |

| Single-Strand Annealing (SSA) Stimulation | Cell-based reporter assay in human cells (U2OS) with an integrated SA-GFP reporter cassette to quantify single-strand annealing efficiency. | Fold Stimulation (at 60 µM) | ~2-fold | --INVALID-LINK-- |

| Sensitization to Mitomycin C (MMC) | Cell viability assay in HEK293 cells to determine the enhancement of cytotoxicity of the DNA cross-linking agent mitomycin C in the presence of this compound. | Sensitization | Significant sensitization observed at 150 µM | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for RAD51-ssDNA Binding Inhibition

This assay quantifies the ability of a compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA.

-

Materials:

-

Purified human RAD51 protein

-

45-mer oligo-dT with a 5' Alexa 488 fluorescent label (or similar fluorescent tag)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, 250 µM BSA

-

This compound (or other test compounds) dissolved in DMSO

-

384-well, black, flat-bottom polystyrene plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing 100 nM (nucleotide concentration) of the fluorescently labeled oligo-dT substrate in the assay buffer.

-

Add purified RAD51 protein to the reaction mixture. The final concentration of RAD51 should be optimized to yield a significant polarization window.

-

Add varying concentrations of this compound (or other test compounds) to the wells of the 384-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 4%).

-

Add the RAD51-DNA mixture to the wells containing the test compounds.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for Alexa 488).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Homologous Recombination (HR) Reporter Assay

This assay measures the efficiency of homologous recombination in living cells using a GFP-based reporter system.

-

Materials:

-

Human cell line (e.g., U2OS) stably transfected with the DR-GFP reporter construct.

-

I-SceI endonuclease expression vector (e.g., pCBASceI).

-

Transfection reagent.

-

This compound (or other test compounds) dissolved in DMSO.

-

Flow cytometer.

-

-

Procedure:

-

Plate the DR-GFP reporter cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter construct.

-

Following transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for DNA repair and GFP expression.

-

Harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control to determine the percentage of HR inhibition.

-

Cell Viability Assay for Sensitization to DNA Damaging Agents

This assay determines if a compound can enhance the cytotoxic effects of a DNA-damaging agent.

-

Materials:

-

Human cell line (e.g., HEK293).

-

DNA-damaging agent (e.g., Mitomycin C).

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well clear-bottom tissue culture plates.

-

Luminometer.

-

-

Procedure:

-

Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a fixed concentration of the DNA-damaging agent (e.g., 50 nM Mitomycin C) or vehicle for a specified duration (e.g., 24 hours).

-

Remove the medium containing the DNA-damaging agent and replace it with fresh medium containing varying concentrations of this compound or vehicle control.

-

Incubate the cells with this compound for a defined period (e.g., 24 hours).

-

Remove the medium containing this compound and replace it with fresh medium.

-

Allow the cells to grow for a further period until the control wells reach approximately 50-70% confluency.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring ATP levels with a luminescent assay).

-

Compare the viability of cells treated with the DNA-damaging agent alone to those treated with the combination of the DNA-damaging agent and this compound to determine the sensitizing effect.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the homologous recombination pathway, highlighting the role of RAD51 and the inhibitory effect of this compound, and a typical experimental workflow for screening RAD51 inhibitors.

Caption: Homologous recombination pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the discovery and validation of RAD51 inhibitors.

References

Technical Whitepaper: Preliminary Preclinical Efficacy of RI-2, a Novel PI3K Alpha-Subunit Inhibitor

Abstract

This document outlines the initial preclinical findings on the efficacy of RI-2, a novel, potent, and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical driver in numerous human cancers, making it a key therapeutic target. The data presented herein summarizes the in vitro potency of this compound across a panel of cancer cell lines and its in vivo anti-tumor activity in a xenograft model. These preliminary studies suggest that this compound holds significant promise as a potential therapeutic agent for cancers harboring activating mutations in the PIK3CA gene.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including proliferation, survival, growth, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTORC1, which ultimately leads to the promotion of cell growth and proliferation.

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations in human cancers, including breast, colorectal, and endometrial cancers. These activating mutations lead to constitutive activation of the PI3K pathway, driving tumorigenesis. This compound has been specifically designed to selectively inhibit the p110α subunit, thereby aiming to block this oncogenic signaling and induce anti-tumor effects.

In Vitro Efficacy

The potency of this compound was evaluated against a panel of human cancer cell lines with known PIK3CA mutation status. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line.

Data Summary

The results, summarized in Table 1, demonstrate that this compound exhibits potent anti-proliferative activity, particularly in cell lines with PIK3CA mutations (MCF-7 and T47D), as compared to the wild-type cell line (MDA-MB-231). This suggests a selective action of this compound on cancer cells dependent on the mutated PI3K pathway.

| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (nM) |

| MCF-7 | Breast | E545K (Mutant) | 8.2 |

| T47D | Breast | H1047R (Mutant) | 12.5 |

| HCT116 | Colorectal | H1047R (Mutant) | 15.8 |

| MDA-MB-231 | Breast | Wild-Type | > 1000 |

Experimental Protocol: Cell Viability Assay

-

Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. The cells were treated with a range of this compound concentrations (0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Efficacy in Xenograft Model

To evaluate the anti-tumor activity of this compound in a living organism, a mouse xenograft model was established using the PIK3CA-mutant MCF-7 breast cancer cell line.

Data Summary

Daily oral administration of this compound at 50 mg/kg resulted in significant tumor growth inhibition (TGI) compared to the vehicle-treated control group. The findings are detailed in Table 2.

| Treatment Group | N | Dosing | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle | 8 | Daily (PO) | 1250 ± 150 | - |

| This compound | 8 | 50 mg/kg Daily (PO) | 450 ± 95 | 64% |

Experimental Protocol: Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

-

Tumor Implantation: MCF-7 cells (5 x 10^6) were mixed with Matrigel and implanted subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into two groups. This compound was formulated in 0.5% methylcellulose and administered orally once daily at a dose of 50 mg/kg. The control group received the vehicle solution.

-

Monitoring: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of general toxicity.

-

Endpoint: The study was concluded after 21 days of treatment, and the percentage of Tumor Growth Inhibition (TGI) was calculated.

Conclusion and Future Directions

The preliminary data presented in this whitepaper demonstrate that this compound is a potent inhibitor of the PI3Kα pathway, with selective activity against PIK3CA-mutant cancer cells. The significant in vivo anti-tumor efficacy observed in the MCF-7 xenograft model further supports its potential as a targeted cancer therapeutic.

Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in additional cancer models, and assessment of potential combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms.

An In-depth Technical Guide to Homologous Recombination and Related Factors

An in-depth analysis of scientific literature and biological databases reveals no direct evidence of a protein or gene officially designated as "RI-2" with a function in homologous recombination. It is possible that "this compound" is a shorthand, an alternative name, or a newly identified factor not yet widely documented. The following guide is constructed based on related and similarly named proteins that play roles in processes connected to DNA repair and cell signaling, which might be what was intended by the query. The primary focus will be on the well-established mechanisms of homologous recombination, with potential connections to related fields of study.

This guide provides a comprehensive overview of homologous recombination (HR), a critical DNA repair pathway, and explores potential, albeit indirect, connections to similarly named proteins. It is intended for researchers, scientists, and drug development professionals.

The Core Principles of Homologous Recombination

Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic integrity. It primarily repairs double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. Left unrepaired, DSBs can lead to chromosomal rearrangements, a hallmark of cancer.[1][2] HR is most active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair.[1][2]

The fundamental process of HR involves the exchange of genetic information between two similar or identical DNA molecules.[1][3][4] This process is not only crucial for DNA repair but also for generating genetic diversity during meiosis through crossover events between homologous chromosomes.[1][3][5]

Key Molecular Players in Homologous Recombination

A multitude of proteins and protein complexes orchestrate the intricate process of homologous recombination. Below is a summary of some of the central players:

| Protein/Complex | Core Function |

| MRN Complex (MRE11-RAD50-NBS1) | Acts as a primary sensor of DSBs, binding to the broken DNA ends and initiating the repair process.[2] MRE11 possesses both endonuclease and exonuclease activity, crucial for processing the DNA ends.[2] |

| ATM Kinase | Recruited and activated by the MRN complex, ATM is a master regulator of the DNA damage response, phosphorylating numerous downstream targets to signal the damage and coordinate repair.[2][6] |

| BRCA1 | A tumor suppressor protein with multiple roles in HR, including promoting the resection of DNA ends to generate 3' single-stranded DNA (ssDNA) overhangs, a critical step for initiating strand invasion.[2][7] |

| BRCA2 | Another critical tumor suppressor, BRCA2 directly interacts with and loads the RAD51 recombinase onto the ssDNA overhangs, facilitating the formation of the presynaptic filament.[2][7][8] |

| RAD51 | The central enzyme in HR, RAD51 is a recombinase that forms a nucleoprotein filament on the ssDNA overhang.[2][7][9] This filament is essential for searching for and invading a homologous DNA sequence to be used as a template for repair.[9] |

| PALB2 | Partner and localizer of BRCA2, PALB2 is crucial for the stable localization and function of BRCA2 at the site of DNA damage.[10] |

| RAD54 | A motor protein that works in concert with RAD51 to promote strand invasion and branch migration of the Holliday junction. |

The Mechanistic Pathways of Homologous Recombination

HR proceeds through a series of coordinated steps, primarily categorized into two main pathways: the Double-Strand Break Repair (DSBR) pathway and the Synthesis-Dependent Strand Annealing (SDSA) pathway.

Caption: The Double-Strand Break Repair (DSBR) pathway of homologous recombination.

A common technique to study the association of proteins with specific DNA regions in the context of HR is Chromatin Immunoprecipitation (ChIP).

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

Quantitative Data in Homologous Recombination Studies

Quantitative data is crucial for understanding the dynamics and efficiency of HR. Below is a table summarizing the types of quantitative data often sought in HR research.

| Parameter | Description | Typical Experimental Techniques |

| DSB Repair Efficiency | The percentage of cells that successfully repair induced DSBs over time. | γ-H2AX foci disappearance assay, neutral comet assay. |

| HR Frequency | The rate at which HR events occur at a specific genomic locus. | DR-GFP reporter assay, sister chromatid exchange (SCE) assay. |

| RAD51 Foci Formation | The number and percentage of cells forming nuclear foci of RAD51 after DNA damage, indicating the formation of presynaptic filaments. | Immunofluorescence microscopy. |

| Protein-DNA Binding Affinity | The strength of the interaction between an HR protein and its DNA substrate. | Electrophoretic mobility shift assay (EMSA), surface plasmon resonance (SPR). |

| Enzymatic Activity | The catalytic rate of enzymes involved in HR, such as the nuclease activity of MRE11 or the helicase activity of BLM. | In vitro biochemical assays with purified proteins and DNA substrates. |

Detailed Experimental Protocols

This protocol outlines the general steps for visualizing the formation of RAD51 foci in response to DNA damage.

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Induce DNA damage using a specific agent (e.g., ionizing radiation, mitomycin C, or olaparib). Include an untreated control.

-

Incubate the cells for a defined period (e.g., 4-8 hours) to allow for foci formation.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against RAD51 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Seal the coverslips.

-

Visualize the cells using a fluorescence microscope.

-

-

Quantification:

-

Capture images of multiple fields of view for each condition.

-

Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) to determine the percentage of RAD51-positive cells.

-

This assay assesses the ability of a recombinase like RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled plasmid DNA, forming a D-loop structure.

-

Reaction Components:

-

Purified RAD51 protein.

-

Single-stranded DNA (ssDNA) oligonucleotide (typically radiolabeled).

-

Homologous supercoiled dsDNA plasmid.

-

Reaction buffer containing ATP and an ATP regeneration system.

-

Replication Protein A (RPA) to coat the ssDNA.

-

-

Reaction Setup:

-

Incubate RAD51 with the ssDNA in the reaction buffer to allow for presynaptic filament formation.

-

Add RPA to the reaction.

-

Initiate the strand invasion reaction by adding the homologous supercoiled dsDNA plasmid.

-

Incubate the reaction at 37°C for a specified time.

-

-

Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Separate the reaction products by agarose gel electrophoresis.

-

Visualize the radiolabeled DNA by autoradiography. The D-loop product will migrate slower than the individual ssDNA and dsDNA substrates.

-

Quantify the amount of D-loop formation.

-

Potential Relevance of Similarly Named Proteins

While "this compound" does not directly correspond to a known HR protein, several proteins with similar names are involved in cellular processes that can influence genome stability.

-

RIT2 (Ras-like without CAAX 2): A member of the Ras superfamily of small GTPases primarily expressed in neurons.[11][12] While not directly involved in HR, Ras signaling pathways can influence cell cycle progression and the DNA damage response.

-

RIN2 (Ras and Rab interactor 2): Functions as a guanine nucleotide exchange factor for Rab5, a key regulator of endocytic trafficking.[13] Defects in endocytic pathways can indirectly affect the cellular response to DNA damage by altering the localization and turnover of signaling receptors.

-

RIOK2 (RIO kinase 2): An atypical serine/threonine kinase involved in ribosome biogenesis and cell cycle progression.[14] Proper cell cycle control is critical for the appropriate timing and execution of DNA repair pathways like HR.[14]

-

Ribonucleotide Reductase R2 Subunit (RNR-R2): A key enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[15] The availability of dNTPs is crucial for the DNA synthesis step of HR.[15][16] Reduced levels of the R2 subunit can increase reliance on HR for the repair of certain types of DNA damage.[15]

The decision to repair a DSB by either HR or the alternative pathway of Non-Homologous End Joining (NHEJ) is tightly regulated by the cell cycle.

Caption: Cell cycle phase dictates the choice between NHEJ and HR for DSB repair.

References

- 1. Homologous recombination - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Homologous recombination | Research Starters | EBSCO Research [ebsco.com]

- 4. Homologous Recombination [genome.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. A role for homologous recombination proteins in cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality control of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mskcc.org [mskcc.org]

- 10. Homologous recombination and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 12. RIT2, a neuron-specific small guanosine triphosphatase, is expressed in retinal neuronal cells and its promoter is modulated by the POU4 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 14. RIOK2 RIO kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Reduced level of ribonucleotide reductase R2 subunits increases dependence on homologous recombination repair of cisplatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACTIVITY OF RIBONUCLEOTIDE REDUCTASE HELPS DETERMINE HOW CELLS REPAIR DNA DOUBLE STRAND BREAKS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: RI-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving RI-2, a reversible inhibitor of RAD51. The information is intended to guide researchers in accurately assessing the biological activity of this compound in cellular contexts.

Introduction

This compound is a reversible inhibitor of RAD51, a crucial enzyme in the homologous recombination (HR) DNA repair pathway.[1][2] By inhibiting RAD51, this compound can sensitize cancer cells to DNA damaging agents and has also been investigated for its antiviral properties. These protocols detail methods to quantify the inhibitory activity of this compound and its effects on cellular viability.

Data Summary

The following table summarizes the quantitative data for this compound activity in various in vitro assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| RAD51 Inhibition | - | IC50 | 44.17 µM | [1][2] |

| MMC Sensitization | HEK293 | Concentration for significant sensitization | 150 µM | [1] |

| Antiviral Activity (SARS-CoV-2) | Vero E6 | IC50 | 8.15 µM | [3] |

| Antiviral Activity (SARS-CoV-2) | Calu-3 | IC50 | 7.79 µM | [3] |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of homologous recombination repair and the inhibitory action of this compound on RAD51.

Caption: Inhibition of RAD51 by this compound in the Homologous Recombination Pathway.

Experimental Protocols

RAD51 Inhibition Assay (Biochemical)

This protocol is a generalized approach to determine the IC50 of this compound against RAD51.

Materials:

-

Recombinant human RAD51 protein

-

ssDNA substrate (e.g., fluorescently labeled)

-

This compound compound

-

Assay buffer (specific composition may vary, typically contains ATP and ions)

-

96-well microplates (black, low-binding)

-

Plate reader capable of fluorescence polarization or other suitable detection method

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Prepare solutions of RAD51 and ssDNA in assay buffer.

-

-

Assay Protocol:

-

Add 25 µL of the this compound dilutions to the wells of the 96-well plate.

-

Add 25 µL of the RAD51 solution to each well.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the ssDNA substrate.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Mitomycin C (MMC) Sensitization Assay (Cell-Based)

This protocol determines the ability of this compound to sensitize cells to the DNA damaging agent Mitomycin C.[1]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound

-

Mitomycin C (MMC)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293 cells into 96-well plates at a density of 300 cells per well.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Treatment:

-

Recovery and Viability Measurement:

-

Remove the medium containing this compound and replace it with fresh complete medium.

-

Allow the cells to grow until they reach 50-70% confluency in the control wells.[1]

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control.

-

Compare the viability of cells treated with MMC and this compound to those treated with MMC alone to determine the sensitizing effect.

-

Antiviral Assay (SARS-CoV-2)

This protocol is a general guide for assessing the antiviral activity of this compound against SARS-CoV-2.

Materials:

-

Vero E6 or Calu-3 cells

-

Complete cell culture medium

-

SARS-CoV-2 viral stock

-

This compound compound

-

96-well tissue culture plates

-

Reagents for quantifying viral load (e.g., RT-qPCR) or cytopathic effect (CPE).

Procedure:

-

Cell Seeding:

-

Seed Vero E6 or Calu-3 cells in 96-well plates and grow to confluency.

-

-

Treatment and Infection:

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for the desired infection period (e.g., 24-48 hours).

-

-

Quantification of Viral Activity:

-

RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the viral RNA levels using RT-qPCR.

-

CPE Assay: Visually score the cytopathic effect in each well or use a cell viability assay to quantify cell death.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each this compound concentration compared to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro assays described.

References

Application Notes and Protocols for the Use of RI-2 (Ribosome Biogenesis Inhibitor 2) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-2, also known as Ribosome Biogenesis Inhibitor 2 (RBI2), is a potent small molecule inhibitor of ribosome biogenesis.[1][2] In an era where targeting the cellular machinery that drives rapid proliferation is a cornerstone of cancer therapy, this compound presents a novel mechanism of action. Unlike many conventional chemotherapeutics, this compound does not directly target DNA or induce widespread cellular toxicity. Instead, it specifically perturbs the production of ribosomes, the cellular factories for protein synthesis, a process on which cancer cells are particularly dependent.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, designed to assist researchers in investigating its effects on cancer cell lines.

Mechanism of Action: this compound exerts its effects by inducing the polyadenylation and subsequent degradation of premature ribosomal RNA (pre-rRNA).[1][2] This is a distinct mechanism compared to other well-known ribosome biogenesis inhibitors like CX-5461, which typically inhibit the transcription initiation by RNA Polymerase I.[1][3] By promoting the decay of pre-rRNA, this compound effectively halts the production of new ribosomes, leading to a reduction in protein synthesis capacity and ultimately inhibiting cell growth and viability.[1][2]

Data Presentation

Chemical Information

| Compound Name | Synonyms | CAS Number | Molecular Weight | Appearance | Solubility | Commercial Source (Example) |

| This compound | RBI2, Ribosome Biogenesis Inhibitor 2 | 420096-48-6 | 459.52 g/mol | White to off-white solid | Soluble in DMSO | ChemBridge (cat# 5710183)[4] |

In Vitro Activity of this compound

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data can be used as a starting point for designing experiments.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| A375 | Malignant Melanoma | Cell Viability (Alamar Blue) | 680 nM | [4][5] |

| A375 | pre-rRNA Levels (RT-qPCR) | 169 nM | [5] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (Alamar Blue) | Not explicitly stated, but potent inhibition observed. | [2] |

| HCC1937 | Breast Cancer | Cell Viability (Alamar Blue) | Not explicitly stated, but potent inhibition observed. | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Cell Viability Assay using Alamar Blue

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A375, MDA-MB-231, HCC1937)

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

96-well clear-bottom black plates

-

Alamar Blue reagent

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Alamar Blue: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

Measurement: Measure fluorescence or absorbance using a plate reader.

-